molecular formula C10H10ClN3O3S B3036000 2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione CAS No. 338794-78-8

2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione

Cat. No.: B3036000
CAS No.: 338794-78-8
M. Wt: 287.72 g/mol
InChI Key: QPUQKEFIOOWJST-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione is a synthetic organic compound that features a cyclohexane-1,3-dione core with a methoxyiminomethyl group and a chlorothiadiazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane-1,3-dione Core: The cyclohexane-1,3-dione core can be synthesized via the condensation of cyclohexanone with malonic acid in the presence of a base, followed by decarboxylation.

    Introduction of the Methoxyiminomethyl Group: The methoxyiminomethyl group can be introduced by reacting the cyclohexane-1,3-dione with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Attachment of the Chlorothiadiazolyl Group: The chlorothiadiazolyl group can be attached via a nucleophilic substitution reaction, where the methoxyiminomethylated cyclohexane-1,3-dione is reacted with 5-chlorothiadiazole in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiadiazolyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexane-1,3-dione core.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom on the thiadiazole ring.

Scientific Research Applications

2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Nitisinone: 2-[2-Nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, used in the treatment of hereditary tyrosinemia type 1.

    Cyclohexane-1,3-dione Derivatives: Various derivatives with different substituents on the cyclohexane ring, used in medicinal and agricultural chemistry.

Uniqueness

2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione is unique due to the presence of the chlorothiadiazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c11-10-7(13-14-18-10)5-17-12-4-6-8(15)2-1-3-9(6)16/h4,6H,1-3,5H2/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUQKEFIOOWJST-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C=NOCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C(C(=O)C1)/C=N/OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione
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2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione
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2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione
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2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione
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2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione
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2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione

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